molecular formula C14H15N5O3S B14375266 N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide CAS No. 89454-48-8

N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide

Cat. No.: B14375266
CAS No.: 89454-48-8
M. Wt: 333.37 g/mol
InChI Key: ACZBSQAXBJPVKN-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a purine moiety, which is a key component in many biological molecules, and a methanesulfonamide group, which is often associated with pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide typically involves multiple steps, including the formation of the purine ring and the subsequent attachment of the methanesulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and methanesulfonamide-containing molecules. Examples include:

Uniqueness

What sets N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide apart is its unique combination of a purine moiety and a methanesulfonamide group, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89454-48-8

Molecular Formula

C14H15N5O3S

Molecular Weight

333.37 g/mol

IUPAC Name

N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C14H15N5O3S/c1-19(23(3,20)21)11-5-4-9(6-12(11)22-2)13-17-10-7-15-8-16-14(10)18-13/h4-8H,1-3H3,(H,15,16,17,18)

InChI Key

ACZBSQAXBJPVKN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)C2=NC3=NC=NC=C3N2)OC)S(=O)(=O)C

Origin of Product

United States

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